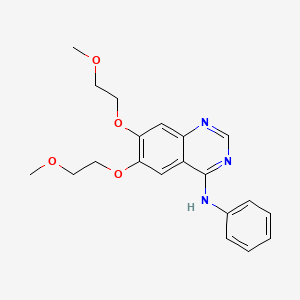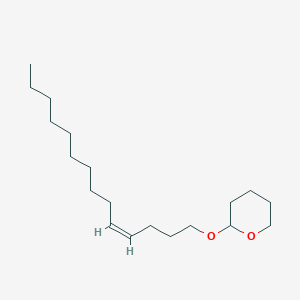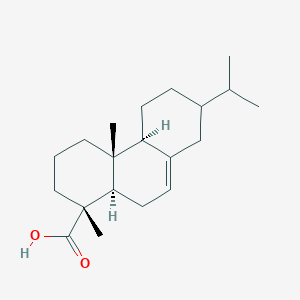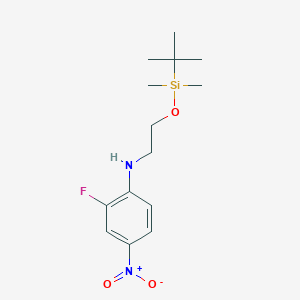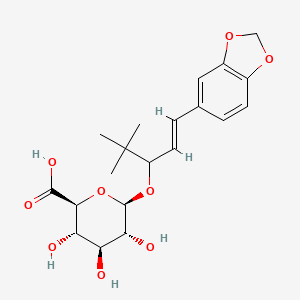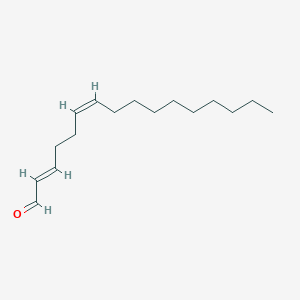
(2E,6Z)-hexadeca-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E,6Z)-hexadeca-2,6-dienal” is an organic compound with a molecular formula of C16H28O . It is also known as cucumber aldehyde or violet leaf aldehyde . The molecule contains a total of 23 bonds, including 9 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, and 1 aldehyde .
Synthesis Analysis
The synthesis of similar compounds such as N-isobutyl-(2E,6Z)-dodecadienamide has been undertaken using both chemical and electrochemical routes . The reactions compared in the synthesis include alcohol to aldehyde oxidation, the Horner–Emmons reaction, carboxylic acid amidation with triphenylphosphonium ions, and the Wittig reaction . The electrochemical method in the oxidation reaction of alcohols and the carboxylic acid amidation gave better yields than the corresponding chemical reactions .Molecular Structure Analysis
The molecular structure of “(2E,6Z)-hexadeca-2,6-dienal” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds, including 9 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, and 1 aldehyde .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alcohol to aldehyde oxidation, the Horner–Emmons reaction, carboxylic acid amidation with triphenylphosphonium ions, and the Wittig reaction . The electrochemical method in the oxidation reaction of alcohols and the carboxylic acid amidation gave better yields than the corresponding chemical reactions .Physical And Chemical Properties Analysis
“(2E,6Z)-hexadeca-2,6-dienal” has a molecular weight of 138.207 Da . It is a liquid with a special fragrance, with a lower boiling point and flash point . It is soluble in many organic solvents, such as alcohols, ethers, and ketones .Safety And Hazards
properties
IUPAC Name |
(2E,6Z)-hexadeca-2,6-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,14-16H,2-9,12-13H2,1H3/b11-10-,15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGFROWRMQVDGO-HHAKQIEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CC/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6Z)-hexadeca-2,6-dienal | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

